3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
3-Phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (CAS 314042-08-5) is a bicyclic thienopyrimidine derivative with a cyclopenta-fused thieno[2,3-d]pyrimidin-4-one core. Its structure features a phenyl group at position 3 and a propargylthio substituent at position 2 (Figure 1). Key physicochemical properties include:
- Molecular formula: C₁₈H₁₄N₂OS₂
- Melting point: 249°C
- Spectral data: IR (ν, cm⁻¹): 1660 (C=O), 1580 (C=N⁺); ¹H NMR (DMSO-d₆): δ 7.43–7.57 (m, 5H, aromatic), 3.92 (d, 2H, propargyl CH₂), 3.18 (bs, 1H, alkyne CH), 2.90 (m, 4H, cyclopentane CH₂), 2.39 (m, 2H, CH₂) .
This compound is synthesized via cyclocondensation and substitution reactions, as detailed in and .
Properties
IUPAC Name |
11-phenyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-2-11-22-18-19-16-15(13-9-6-10-14(13)23-16)17(21)20(18)12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENRGFRSRMVBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2, a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression.
Mode of Action
This interaction could result in the inhibition of the enzyme, thereby affecting the methylation of histones and altering gene expression.
Biochemical Pathways
The affected biochemical pathways are likely related to gene expression and chromatin remodeling, given the potential target of this compound. Inhibition of EZH2 can lead to changes in the methylation status of histones, particularly histone H3, which can affect the transcriptional activity of various genes.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in gene expression patterns due to the potential inhibition of EZH2. This could lead to alterations in cellular processes regulated by the affected genes.
Biological Activity
The compound 3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a cyclopentathieno-pyrimidine core with a phenyl and a propargylthio substituent. The synthesis typically involves multi-step reactions that may include regioselective propargylation and cyclization processes. For instance, studies have reported successful synthesis methods involving the use of basic catalysts in controlled conditions to achieve high yields of the desired product .
Biological Activity Overview
Research indicates that derivatives of thienopyrimidines exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown significant antibacterial effects against various pathogens. For example, thienopyrimidine derivatives have been reported to inhibit Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Anticancer Properties : Some studies have highlighted the antiproliferative effects of similar compounds on cancer cell lines. The mechanism often involves interference with DNA replication or repair processes .
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in bacterial cell wall synthesis or DNA gyrase activity. Molecular docking studies suggest strong binding interactions with these targets, which are essential for bacterial survival .
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy against both bacterial and cancer cells by allowing better penetration through cellular membranes.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various thienopyrimidine derivatives:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the thieno-pyrimidine structure. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the compound.
Antiviral Activity
Research indicates that compounds similar to 3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one exhibit antiviral properties. For instance, studies have focused on the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. The compound's ability to disrupt protein-protein interactions within viral complexes suggests its potential as an antiviral agent against influenza viruses .
Anti-inflammatory Properties
In silico molecular docking studies have identified this compound as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The anti-inflammatory potency suggests that this compound could be further optimized for therapeutic use in conditions characterized by excessive inflammation .
Anticancer Activity
Some derivatives of thieno-pyrimidine compounds have shown promise in anticancer research. The structural modifications that enhance binding affinity to cancer-related targets could lead to effective treatments for various malignancies. For example, modifications in the thieno-pyrimidine scaffold have been explored for their ability to inhibit tumor growth in preclinical models.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Core Ring Size : The cyclopenta core (6-membered ring) in the target compound vs. cyclohepta (8-membered) in others (e.g., ) affects conformational flexibility and binding pocket compatibility .
- Substituent Effects :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in increases polarity (evidenced by lower melting point vs. target compound) and enhances antitumor activity via improved target binding .
- Propargylthio vs. Arylthio : The propargylthio group in the target compound introduces alkyne reactivity, enabling click chemistry modifications absent in arylthio derivatives like .
SAR Insights :
- Electrophilic Substituents : Propargylthio (target) and sulfanyl () groups enhance electrophilicity, promoting covalent interactions with cysteine residues in kinases .
- Hydrogen-Bond Donors: The 2,4-dihydroxybenzene group in 4g () forms critical H-bonds with tyrosinase’s active site, explaining its sub-micromolar activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-phenyl-2-(prop-2-yn-1-ylthio)-thienopyrimidine derivatives?
Synthesis involves multi-step reactions requiring precise control of conditions. For example:
- Chlorination : Use phosphorus oxychloride (POCl₃) under reflux to convert carbonyl groups to chlorinated intermediates, as seen in similar thienopyrimidine syntheses .
- Thioether formation : React chlorinated intermediates with propargyl thiols in polar aprotic solvents (e.g., DMF) at 60–80°C to ensure efficient nucleophilic substitution .
- Catalysts : Employ triethylamine to neutralize HCl byproducts and improve reaction efficiency .
- Yield optimization : Monitor reaction progress via TLC and use column chromatography for purification (>90% purity) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?
- ¹H/¹³C NMR : Identify the prop-2-yn-1-ylthio group via characteristic alkynyl proton signals (δ ~2.5–3.0 ppm) and sulfur-linked carbon shifts (δ ~40–50 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1670 cm⁻¹ and thioether (C-S) bands at ~650 cm⁻¹ .
- HRMS : Validate molecular formula with exact mass matching theoretical values (e.g., [M+H]⁺ for C₁₉H₁₅N₂OS₂: calc. 375.0634) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- SHELX refinement : Use SHELXL for small-molecule crystallography to refine bond lengths and angles, particularly for the cyclopenta-thienopyrimidine core. For example, the fused ring system may exhibit planarity deviations (e.g., dihedral angles >5°) requiring high-resolution data .
- Twinned data : Apply SHELXPRO to handle twinning or disorder in crystals, common in flexible thioether side chains .
- Validation : Cross-check with DFT-calculated geometries to resolve conflicts between NMR and X-ray data .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ values against targets like EGFR or VEGFR-2 using fluorescence-based assays (e.g., Z′-LYTE® kinase kits). For example, similar thienopyrimidines show IC₅₀ < 1 µM .
- Molecular docking : Use AutoDock Vina to model interactions between the propynylthio group and hydrophobic enzyme pockets. Validate with mutagenesis studies .
- SAR analysis : Compare substituent effects (e.g., phenyl vs. ethoxyphenyl) on inhibitory potency to guide lead optimization .
Q. How can researchers address contradictions in reported reaction yields for thienopyrimidine derivatives?
- Variable catalysts : Assess the impact of bases (e.g., K₂CO₃ vs. Et₃N) on nucleophilic substitution efficiency. For example, Et₃N may improve yields by 15–20% in thioether formation .
- Solvent effects : Test aprotic solvents (DMF, DMSO) versus protic solvents (isopropanol) to minimize side reactions. DMF typically enhances solubility of aromatic intermediates .
- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., oxidation of propynyl groups) and adjust inert atmosphere conditions .
Q. What methodologies are critical for evaluating the compound’s thermal stability and formulation compatibility?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for solid formulations) .
- DSC : Identify polymorphic transitions or melting points (e.g., sharp endotherm at ~180°C) to guide crystallization protocols .
- Excipient screening : Test compatibility with common carriers (e.g., lactose, PVP) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Methodological Challenges
Q. How can researchers design assays to distinguish between on-target and off-target effects in biological studies?
- Counter-screening : Test the compound against unrelated enzymes (e.g., COX-2, P450s) to assess selectivity .
- CRISPR knockouts : Use EGFR/VEGFR-2 knockout cell lines to confirm target-specific cytotoxicity .
- Proteomics : Perform mass spectrometry-based profiling to identify unintended protein interactions .
Q. What statistical approaches are recommended for analyzing dose-response data in high-throughput screens?
- Four-parameter logistic model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism) .
- Z-factor analysis : Validate assay robustness (Z′ > 0.5 indicates high reproducibility) .
- ANOVA with Tukey’s test : Compare multiple treatment groups while controlling for Type I errors .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of the thioether moiety?
- pH dependence : Reactivity may vary in acidic (protonation of sulfur) vs. basic (nucleophilic attack) conditions. For example, oxidation to sulfoxide occurs at pH < 3 .
- Steric effects : Bulky substituents (e.g., 3-phenyl vs. 4-ethoxyphenyl) may hinder nucleophilic substitution, altering reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
